4-(Diphenylphosphoryl)-N-methylaniline
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Overview
Description
(4-(Methylamino)phenyl)diphenylphosphine oxide is an organophosphorus compound characterized by the presence of a phosphine oxide group attached to a phenyl ring substituted with a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Methylamino)phenyl)diphenylphosphine oxide typically involves the reaction of diphenylphosphine oxide with 4-(methylamino)phenyl derivatives under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the diphenylphosphine oxide, followed by nucleophilic substitution with 4-(methylamino)phenyl halides .
Industrial Production Methods
Industrial production methods for (4-(Methylamino)phenyl)diphenylphosphine oxide often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
(4-(Methylamino)phenyl)diphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The phosphine oxide group can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields higher oxidation state phosphorus compounds, while reduction can regenerate the phosphine. Substitution reactions often result in modified phenyl derivatives .
Scientific Research Applications
(4-(Methylamino)phenyl)diphenylphosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is utilized in the development of advanced materials, including polymers and catalysts for various industrial processes .
Mechanism of Action
The mechanism of action of (4-(Methylamino)phenyl)diphenylphosphine oxide involves its interaction with molecular targets through its phosphine oxide group. This group can coordinate with metal ions, facilitating catalytic processes. Additionally, the methylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)benzene (4DPAIPN) .
Uniqueness
Compared to similar compounds, (4-(Methylamino)phenyl)diphenylphosphine oxide is unique due to its specific combination of a phosphine oxide group with a methylamino-substituted phenyl ring. This unique structure imparts distinct chemical properties, making it valuable for specialized applications in catalysis and material science .
Properties
CAS No. |
61564-25-8 |
---|---|
Molecular Formula |
C19H18NOP |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
4-diphenylphosphoryl-N-methylaniline |
InChI |
InChI=1S/C19H18NOP/c1-20-16-12-14-19(15-13-16)22(21,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,20H,1H3 |
InChI Key |
BVMPKGRZVSRMBB-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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